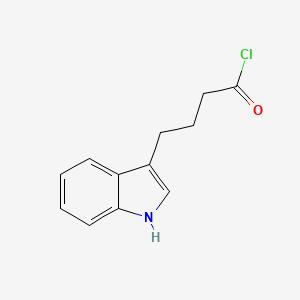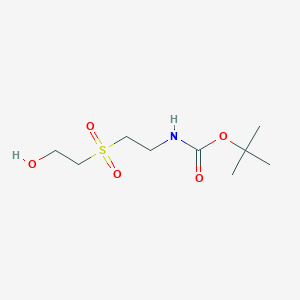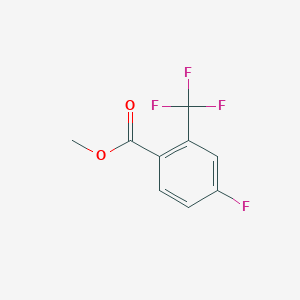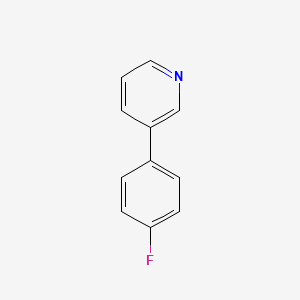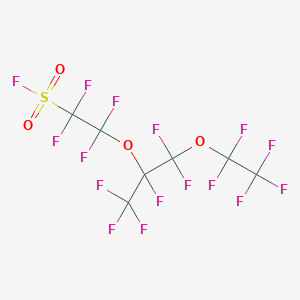
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride
Overview
Description
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is a fluorinated organic compound with the molecular formula C₇F₁₆O₄S. It is known for its high thermal and chemical stability, making it a valuable reagent in various chemical processes. This compound is often used in the synthesis of fluorinated polymers and surfactants due to its unique properties.
Mechanism of Action
Target of Action
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known as Perfluoro(4-methyl-3,6-dioxaoctane)sulphonyl fluoride, is primarily used in the field of proteomics research . It is an important comonomer for organic fluorine materials . Its main function is to introduce the functional sulfonic acid group into the polymer .
Mode of Action
The compound works by undergoing hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions . This process is achieved quantitatively using potassium hydroxide (or lithium carbonate) under mild conditions, without affecting the content of vinylidene fluoride (VDF), assuming that no dehydrofluorination of the VDF units occurred .
Biochemical Pathways
The compound is involved in the radical terpolymerisations of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl)oxy] hexanenitrile (MV5CN), and vinylidene fluoride (VDF) . Changing the monomer feed compositions of these terpolymerisations enables the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .
Result of Action
The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions leads to the production of films insoluble in organic solvents such as acetone and dimethylformamide . These original terpolymers are then thermally crosslinked using cyclisation of the pendant nitrile functions . The thermal stabilities of the crosslinked materials are higher than those of the uncured terpolymers .
Action Environment
The proton conductivity of the resulting material at 80 °C and 100% relative humidity reached 58 mS cm −1 for a membrane crosslinked at 240 °C and having a hydration number of 33 H 2 O/SO 3 H . Excessive swelling was observed for membranes crosslinked at lower temperatures . This suggests that the action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride plays a significant role in biochemical reactions, particularly in the synthesis of perfluorinated vinyl ether containing sulfonimide functionality . These interactions are crucial for the development of materials with specific properties, such as ion exchange resins and fluorine-containing polymers .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cell membranes due to its interaction with membrane proteins and lipids . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can inhibit specific enzymes by forming stable complexes with them, thereby altering their activity . Additionally, it can activate certain signaling pathways by interacting with membrane receptors and other signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it can enhance certain biochemical pathways and improve cellular function . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the synthesis and degradation of various metabolites, thereby affecting overall cellular metabolism . It is particularly important in pathways related to the synthesis of fluorine-containing polymers and ion exchange resins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and affinity for specific biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride typically involves the reaction of tetrafluorosultone with hexafluoropropylene oxide. The process begins with the isomerization and addition reactions catalyzed by potassium fluoride in the presence of a solvent such as ethylene glycol dimethyl ether. The intermediate product is then treated with sodium carbonate and additional solvents to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to control the purity of the product, ensuring that impurities such as H-PSVE are minimized to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Polymerization Reactions: It is used as a monomer in the polymerization process to create fluorinated polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium carbonate, potassium fluoride, and various solvents such as ethylene glycol dimethyl ether .
Major Products Formed
The major products formed from reactions involving this compound are typically fluorinated polymers and surfactants, which are used in various industrial applications .
Scientific Research Applications
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride: This compound is similar in structure but contains a double bond, which affects its reactivity and applications.
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl chloride: This compound has a chloride group instead of a fluoride group, which alters its chemical properties and reactivity.
Uniqueness
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is unique due to its high thermal and chemical stability, making it suitable for applications that require resistance to extreme conditions. Its ability to undergo nucleophilic substitution reactions also makes it a valuable reagent in the synthesis of fluorinated polymers and surfactants .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXEUQKVBTRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564034 | |
| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27744-59-8 | |
| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



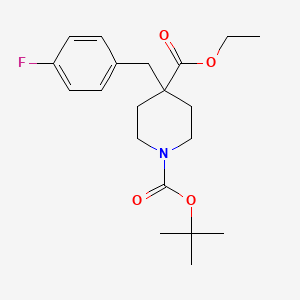
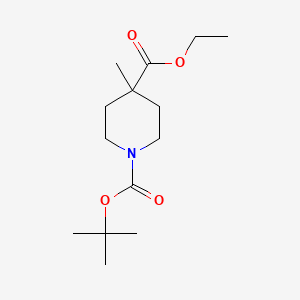
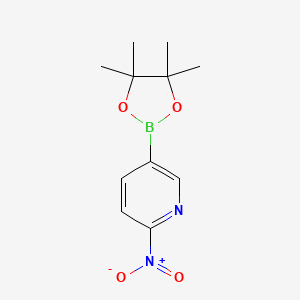

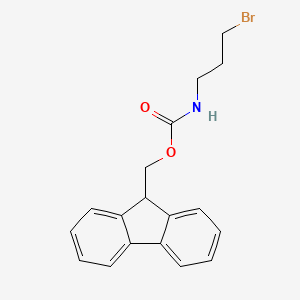
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)

